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# SU5205 as a Chemical Probe for VEGFR2: A Technical Guide

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Compound of Interest		
Compound Name:	SU5205	
Cat. No.:	B15578824	Get Quote

This guide provides an in-depth analysis of **SU5205**, an oxindole-based compound, and its utility as a chemical probe for studying Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or FLK-1, is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its dysregulation is a key factor in various pathologies, most notably in tumor growth and metastasis, making it a critical target for therapeutic intervention and basic research.

## **Mechanism of Action**

**SU5205** functions as an inhibitor of the VEGFR2 tyrosine kinase. Like many kinase inhibitors, it competitively binds to the ATP-binding pocket within the catalytic domain of the receptor. This binding event prevents the autophosphorylation of key tyrosine residues in the intracellular domain (e.g., Tyr1054, Tyr1059) that normally occurs upon ligand (e.g., VEGF-A) binding and receptor dimerization.[1][2][3] By blocking this initial phosphorylation step, **SU5205** effectively abrogates the entire downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and survival.[2][3]

## **Quantitative Potency and Cellular Activity**

The inhibitory activity of **SU5205** has been quantified in both biochemical and cellular assays. The compound exhibits moderate potency for VEGFR2. It is important to note that **SU5205** is significantly less potent than structurally similar compounds like Semaxanib (SU5416), which is reported to be 87 times more effective.[4]



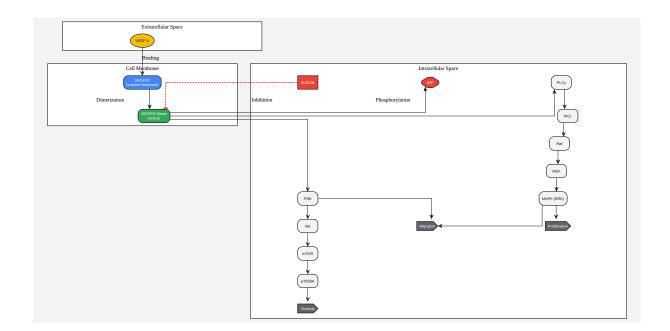
Table 1: In Vitro and Cellular Inhibitory Activity of SU5205

Assay Type	Target/Process	Species	IC50 Value
Biochemical Kinase Assay	VEGFR2 (FLK-1) Kinase Activity	Not Specified	9.6 μM[5]
Cellular Mitogenesis Assay	VEGF-induced Endothelial Mitogenesis	Not Specified	5.1 μM[5]

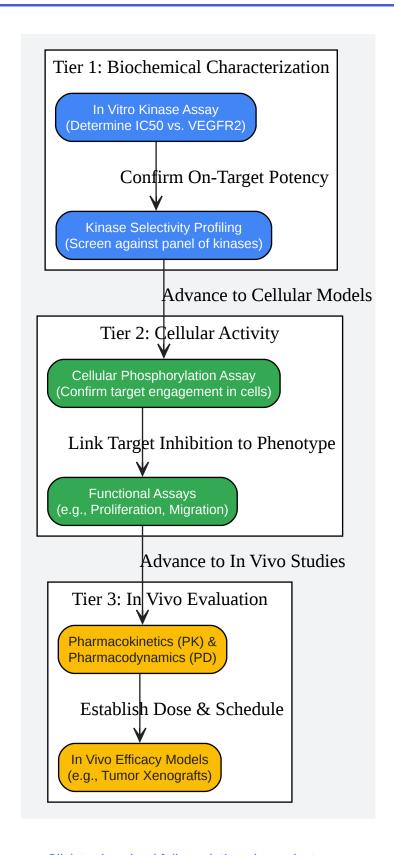
## **VEGFR2 Signaling and Inhibition by SU5205**

VEGF binding to VEGFR2 induces receptor dimerization and trans-autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream pathways critical for angiogenesis. **SU5205** intervenes at the apex of this cascade by preventing the kinase activation required to start these signaling events.









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